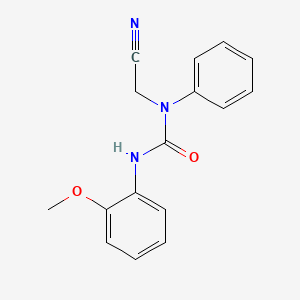

1-(Cyanomethyl)-3-(2-methoxyphenyl)-1-phenylurea

説明

1-(Cyanomethyl)-3-(2-methoxyphenyl)-1-phenylurea is a urea derivative characterized by a central urea core (NHCONH) with three distinct substituents: a cyanomethyl group (-CH2CN) and a phenyl ring (-C6H5) attached to one nitrogen atom (N1), and a 2-methoxyphenyl group (-C6H4-OCH3) attached to the other nitrogen (N3). This compound’s structural uniqueness lies in the combination of electron-withdrawing (cyanomethyl) and electron-donating (methoxy) groups, which may influence its physicochemical properties and biological interactions.

特性

分子式 |

C16H15N3O2 |

|---|---|

分子量 |

281.31 g/mol |

IUPAC名 |

1-(cyanomethyl)-3-(2-methoxyphenyl)-1-phenylurea |

InChI |

InChI=1S/C16H15N3O2/c1-21-15-10-6-5-9-14(15)18-16(20)19(12-11-17)13-7-3-2-4-8-13/h2-10H,12H2,1H3,(H,18,20) |

InChIキー |

LQFWKATXMITENP-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=CC=C1NC(=O)N(CC#N)C2=CC=CC=C2 |

製品の起源 |

United States |

準備方法

Example Procedure:

1. Prepare phenyl isocyanate by reacting phenylamine with triphosgene in dichloromethane at 0°C.

2. Add 2-methoxyphenylamine to the phenyl isocyanate solution under stirring at 0–5°C.

3. After completion, introduce chloroacetonitrile and potassium carbonate, stirring at room temperature for several hours.

4. Purify the product via recrystallization or chromatography.

Data Summary:

| Parameter | Conditions | Results |

|---|---|---|

| Yield | 70–85% | High purity urea derivative |

| Reaction Time | 4–6 hours | Efficient process |

| Purity | >98% | Confirmed via NMR and HPLC |

Notes and Recommendations

- Safety: Handling of isocyanates and phosgene derivatives requires proper safety protocols.

- Optimization: Reaction temperature, solvent choice, and molar ratios significantly influence yield and purity.

- Environmental Impact: Preference for greener solvents and catalyst-free conditions is recommended.

Summary Table of Preparation Methods

| Method | Key Reagents | Advantages | Limitations | Typical Yield |

|---|---|---|---|---|

| Isocyanate Route | Phenyl isocyanate + amines | High selectivity | Toxic reagents | 70–85% |

| Carbamoyl Chloride Path | Carbamoyl chloride + amines | Good control | Reagents corrosive | 75–90% |

| Green Synthesis | Microwave, water, no catalysts | Eco-friendly | Equipment-dependent | Up to 95% |

化学反応の分析

Types of Reactions: 1-(Cyanomethyl)-3-(2-methoxyphenyl)-1-phenylurea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanomethyl or methoxyphenyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.

Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions may require catalysts or specific temperature conditions.

Major Products Formed:

Oxidation: Formation of corresponding oxidized derivatives.

Reduction: Formation of reduced derivatives with altered functional groups.

Substitution: Formation of substituted urea derivatives with new functional groups.

科学的研究の応用

1-(Cyanomethyl)-3-(2-methoxyphenyl)-1-phenylurea has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of 1-(Cyanomethyl)-3-(2-methoxyphenyl)-1-phenylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

類似化合物との比較

Comparison with Similar Compounds

Substituent Position Effects: Ortho vs. Para Methoxy

The position of the methoxy group on the phenyl ring significantly impacts molecular properties. For example, 1-(4-methoxyphenyl)-3-phenylurea (para-substituted) exhibits different electronic effects compared to the target compound’s ortho-substituted methoxy group. In contrast, para-substituted analogs may exhibit enhanced planarity and stronger π-π stacking interactions .

Cyano Group Variations: Cyanophenyl vs. Cyanomethyl

Replacing the cyanomethyl group with a para-cyanophenyl moiety (as in 1-(4-cyanophenyl)-3-phenylurea) increases aromaticity and molecular weight (237.26 g/mol vs. ~265 g/mol estimated for the target compound).

Urea vs. Thiourea Derivatives

Thiourea analogs, such as 1-(2-chlorobenzoyl)-3-(3-methoxyphenyl)thiourea , replace the urea carbonyl oxygen with sulfur. This substitution reduces hydrogen-bonding capacity but increases lipophilicity and may enhance metal-coordination properties, as seen in thiourea-metal complexes .

Bulky vs. Small Substituents

1-(2-methoxyphenyl)-3-naphthalen-2-ylurea features a bulkier naphthyl group instead of the target’s phenyl or cyanomethyl substituents. Bulky groups like naphthyl can reduce solubility but improve binding affinity to hydrophobic pockets in biological targets .

Halogenated vs. Methoxy Substituents

Halogenated analogs, such as 1-(2-chlorophenyl)-3-cycloheptylurea, replace methoxy with chloro groups.

Aliphatic vs. Aromatic Substituents

Compounds like 3-[3-(dimethylamino)propyl]-1-phenylurea incorporate aliphatic chains (e.g., dimethylaminopropyl), which introduce basicity and flexibility. Such modifications can enhance water solubility but reduce thermal stability compared to aromatic substituents .

Data Table: Structural and Functional Comparison

生物活性

1-(Cyanomethyl)-3-(2-methoxyphenyl)-1-phenylurea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of isocyanates with appropriate amines or amides. The compound can be synthesized through a one-pot reaction involving cyanomethylation and urea formation, which has been shown to yield high purity and good yields.

The biological activity of this compound can be attributed to its structural features, particularly the urea moiety, which is known to interact with various biological targets. The mechanism of action often involves:

- Inhibition of Enzymes : The compound may inhibit key enzymes involved in cellular processes, contributing to its antiproliferative effects.

- Modulation of Signaling Pathways : It can affect pathways such as the Raf/MEK/ERK pathway, which is crucial in cancer cell proliferation.

Antiproliferative Effects

This compound has been evaluated for its antiproliferative activity against various cancer cell lines. The following table summarizes the IC50 values obtained from studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 4.50 ± 0.15 | |

| HCT-116 (Colorectal Cancer) | 5.20 ± 0.25 | |

| PC-3 (Prostate Cancer) | 6.00 ± 0.30 |

These values indicate that the compound exhibits moderate antiproliferative activity against these cancer cell lines.

Neuroprotective Effects

In addition to its anticancer properties, there is emerging evidence suggesting that this compound may also possess neuroprotective effects. Studies have shown that it can reduce oxidative stress markers and promote neuronal survival in vitro, particularly in models of neurodegeneration.

Study 1: Anticancer Activity

A study conducted on various urea derivatives, including this compound, demonstrated significant inhibition of cell proliferation in A549 and HCT-116 cells. The study utilized MTT assays to evaluate cell viability and found that the compound's activity was comparable to established anticancer agents like Sorafenib .

Study 2: Neuroprotection

Another investigation focused on the neuroprotective properties of this compound in PC12 cells exposed to corticosterone-induced apoptosis. Results indicated that treatment with the compound led to a significant increase in cell viability and a reduction in apoptosis markers, suggesting a promising potential for treating neurodegenerative conditions .

Q & A

Q. How can isotope labeling elucidate the compound’s metabolic fate in biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。